molecular formula C14H15NS B15009996 4-(2-(Benzylthio)ethyl)pyridine

4-(2-(Benzylthio)ethyl)pyridine

Cat. No.: B15009996
M. Wt: 229.34 g/mol
InChI Key: PNKGCTZQQQGNKN-UHFFFAOYSA-N
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Description

4-(2-(Benzylthio)ethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a benzylthioethyl group.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-(2-benzylsulfanylethyl)pyridine

InChI

InChI=1S/C14H15NS/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2

InChI Key

PNKGCTZQQQGNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Haloethylpyridine Derivatives

A widely adopted route involves nucleophilic substitution of halogenated pyridine precursors with benzylthiolate anions. For example, 4-(2-bromoethyl)pyridine reacts with sodium benzylthiolate (generated in situ from benzylthiol and a base) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure :

  • Generation of benzylthiolate : Benzylthiol (1.2 equiv) is deprotonated using sodium hydride (NaH) in DMF at 0–5°C.
  • Alkylation : 4-(2-bromoethyl)pyridine (1.0 equiv) is added, and the mixture is stirred at 60–80°C for 12–24 hours.
  • Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Challenges :

  • Competing elimination reactions may occur at elevated temperatures.
  • Limited commercial availability of 4-(2-bromoethyl)pyridine necessitates prior synthesis, often via bromination of 4-vinylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a robust alternative for C–S bond formation. A palladium-based decarboxylative coupling, as described in CN101863826B, enables the synthesis of functionalized pyridine derivatives.

Procedure :

  • Substrate preparation : 2-Pyridylacetic acid derivatives (e.g., potassium 2-pyridylacetate) serve as decarboxylative coupling reagents.
  • Coupling reaction : The substrate reacts with benzylthiol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in toluene at 100–120°C.
  • Isolation : The product is purified via recrystallization or silica gel chromatography.

Advantages :

  • Avoids stoichiometric bases, enhancing atom economy.
  • Tolerates diverse functional groups, enabling modular synthesis.

Mitsunobu Reaction for Direct Thioetherification

The Mitsunobu reaction facilitates the coupling of 2-hydroxyethylpyridine with benzylthiol under mild conditions. This method is advantageous for stereochemical control and avoids harsh bases.

Procedure :

  • Reagents : 2-Hydroxyethylpyridine (1.0 equiv), benzylthiol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
  • Reaction : Stirred at 25°C for 6–12 hours.
  • Purification : Extracted with dichloromethane, washed with water, and purified via flash chromatography.

Limitations :

  • High reagent costs (DEAD, triphenylphosphine).
  • Scalability concerns due to stoichiometric phosphine oxide byproducts.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Nucleophilic Substitution NaH, DMF, 60–80°C 60–75 Straightforward, scalable Limited substrate availability
Palladium Catalysis Pd(OAc)₂, Xantphos, 100°C 70–85 Functional group tolerance, no base High catalyst loading
Mitsunobu Reaction DEAD, PPh₃, THF, 25°C 50–65 Mild conditions, stereoselectivity Costly reagents, byproduct formation

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Recent patents (CN108383844B) highlight microwave irradiation for accelerating chlorination and coupling steps. Applying this to 4-(2-(benzylthio)ethyl)pyridine synthesis could reduce reaction times from hours to minutes.

Flow Chemistry Approaches

Microreactor systems, as described in CN114349699A, enhance heat/mass transfer, improving yields in exothermic thioetherification reactions. Continuous flow setups may mitigate safety risks associated with volatile thiols.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzylthio)ethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Benzylthio)ethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(2-(Benzylthio)ethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The benzylthio group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Pyrimidine and Pyridine Derivatives

2-(Benzylthio)-6-oxo-1,6-dihydropyrimidine Derivatives (4i–4l)
  • Structure : These compounds (e.g., 4i: 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) share the benzylthio group but incorporate a dihydropyrimidine ring instead of a pyridine.
  • Physical Properties : Melting points range from 186–219°C, influenced by substituents on the aromatic ring (e.g., methoxy or methyl groups) .
  • Spectral Data : IR spectra show peaks for C≡N (2220–2230 cm⁻¹) and C=O (1680–1700 cm⁻¹), while ¹H NMR confirms the benzylthio group (δ 4.25–4.35 ppm, singlet for SCH₂) .
3-(2-(Benzylthio)ethoxy)pyridine (L2)
  • Structure : Contains a pyridine ring linked to a benzylthioethoxy group. The ethoxy spacer differentiates it from the ethyl group in 4-(2-(Benzylthio)ethyl)pyridine.
4-Benzylpyridine
  • Structure : A simpler analog with a benzyl group directly attached to pyridine. Lacks the sulfur atom, reducing lipophilicity and reactivity compared to benzylthio derivatives.
  • Physical Properties : Molecular weight 169.23 g/mol; elemental analysis: C (85.17%), H (6.55%), N (8.28%) .

Comparative Physicochemical Properties

Table 1: Key Physical and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
4-(2-(Benzylthio)ethyl)pyridine Not reported Not available Not available -
4i (Dihydropyrimidine) 189–190 2223 (C≡N), 1680 (C=O) 4.30 (SCH₂), 6.90–8.20 (ArH)
L2 (Pyridine-thioether) Not reported ~1250 (C–S) 3.80–4.10 (OCH₂CH₂S)
4-Benzylpyridine Not reported ~1600 (C=C, pyridine) 7.20–8.60 (ArH)

Key Observations :

  • Benzylthio-containing compounds (e.g., 4i, L2) exhibit higher polarity and lower volatility due to sulfur’s electronegativity.
  • Pyridine derivatives with extended substituents (e.g., ethoxy vs. ethyl) show distinct spectral profiles, useful for structural elucidation.

Antibacterial Activity :

  • 2-(Benzylthio)pyrimidines (6h, 6m) : Show potent activity against Staphylococcus aureus and Escherichia coli (MIC < 10 µg/mL), attributed to the benzylthio group enhancing membrane permeability .
  • Pyrazolo[3,4-d]pyrimidines : Exhibit moderate antioxidant and anti-inflammatory activities, with LD₅₀ values ~240 mg/kg in mice, suggesting higher toxicity than simpler pyridine derivatives .

Antioxidant Potential:

  • Compound I (Pyrazolo[3,4-d]pyrimidine) : Scavenges DPPH, superoxide, and nitric oxide radicals at IC₅₀ 25–50 µM, outperforming benzylthio-pyridines in redox modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(Benzylthio)ethyl)pyridine, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis of pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For compounds with benzylthio groups, thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) is a common approach. Key steps include using anhydrous solvents (e.g., dichloromethane) and catalysts like NaOH to facilitate the reaction . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of pyridine to benzylthiol derivatives) and reaction time (monitored via TLC/HPLC). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .

Q. What safety protocols are essential for handling 4-(2-(Benzylthio)ethyl)pyridine in laboratory settings?

  • Answer :

  • PPE : Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors/dust .
  • Storage : Keep in airtight glass containers, protected from light, at 2–8°C to prevent oxidation or decomposition .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Q. Which analytical techniques are most effective for characterizing 4-(2-(Benzylthio)ethyl)pyridine?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., pyridine ring protons at δ 7.2–8.5 ppm, benzylthio protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~260.4 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for derivatives .

Advanced Research Questions

Q. How does the benzylthio group in 4-(2-(Benzylthio)ethyl)pyridine influence its reactivity in nucleophilic or electrophilic substitution reactions?

  • Answer : The benzylthio (-S-CH2_2-C6_6H5_5) group acts as a soft nucleophile due to sulfur’s lone pairs, facilitating reactions with electrophiles (e.g., alkyl halides). However, steric hindrance from the ethyl-pyridine moiety may reduce reactivity. Computational DFT studies (e.g., Gaussian 16) can model charge distribution to predict regioselectivity . Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with methyl iodide) is advised .

Q. How should researchers address contradictions in reported solubility or stability data for 4-(2-(Benzylthio)ethyl)pyridine derivatives?

  • Answer :

  • Solubility : Discrepancies may arise from solvent polarity (e.g., DMSO vs. ethanol). Conduct systematic solubility tests using the shake-flask method and quantify via UV-Vis spectroscopy .
  • Stability : Degradation under light/oxidizing conditions can be assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What computational strategies are suitable for predicting the biological activity of 4-(2-(Benzylthio)ethyl)pyridine analogs?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Optimize ligand conformations with PyMOL .
  • QSAR Modeling : Train models on datasets of pyridine derivatives to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. What experimental designs are recommended for studying the compound’s stability under catalytic or photocatalytic conditions?

  • Answer :

  • Catalytic Screening : Test stability in the presence of Pd/C or TiO2_2 under varying temperatures (25–80°C) and pH (3–9). Monitor decomposition via GC-MS .
  • Photostability : Expose to UV light (254 nm) in quartz cuvettes and track degradation kinetics using time-resolved fluorescence spectroscopy .

Methodological Considerations Table

ParameterRecommendationReference
Synthetic Yield 65–75% via thiol-alkylation
Storage Temperature 2–8°C in amber glass
HPLC Column C18 reverse phase, 5 µm, 250 mm
DFT Basis Set B3LYP/6-311+G(d,p)

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